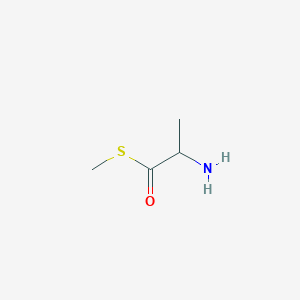

S-Methyl 2-aminopropanethioate

Description

Structure

3D Structure

Properties

CAS No. |

64946-95-8 |

|---|---|

Molecular Formula |

C4H9NOS |

Molecular Weight |

119.19 g/mol |

IUPAC Name |

S-methyl 2-aminopropanethioate |

InChI |

InChI=1S/C4H9NOS/c1-3(5)4(6)7-2/h3H,5H2,1-2H3 |

InChI Key |

DMGHQFLIGTZWIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)SC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for S Methyl 2 Aminopropanethioate

Classical Chemical Synthesis Strategies for S-Methyl 2-aminopropanethioate

Traditional chemical methods provide robust and scalable routes to this compound. These strategies often involve the activation of the carboxylic acid moiety of a protected alanine (B10760859) derivative, followed by reaction with a methylthiol equivalent.

Thioesterification Reactions for the Formation of this compound

Thioesterification is the most direct method for the formation of this compound. A notable advancement in this area is a metal-free, room temperature protocol that utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling reagent. nih.gov This method avoids the use of harsh conditions and toxic metals, making it a more environmentally benign approach. nih.gov

The general procedure involves the activation of an N-protected alanine with CDI in a suitable solvent like acetonitrile. The resulting imidazolide intermediate is then reacted with methanethiol (B179389), which can be generated ex situ from a precursor such as S-methylisothiourea hemisulfate salt in the presence of a base. nih.gov This approach has been successfully applied to a range of N-protected amino acids, including N-Boc-L-alanine, to produce the corresponding S-methyl thioesters in good to excellent yields. nih.gov

Table 1: Synthesis of N-Boc-S-methyl-L-alaninethioate via CDI-promoted Thioesterification nih.gov

| Reactant | Coupling Reagent | Methanethiol Source | Solvent | Yield (%) |

|---|---|---|---|---|

| N-Boc-L-alanine | CDI | S-methylisothiourea hemisulfate salt | Acetonitrile | 92 |

Stereoselective and Enantioselective Synthesis of this compound

Maintaining the stereochemical integrity of the chiral center at the α-carbon of alanine is crucial during the synthesis of this compound. The CDI-promoted thioesterification method has been shown to proceed with retention of configuration, meaning that if L-alanine is used as the starting material, the L-enantiomer of the S-methyl thioester is obtained. nih.gov This is a significant advantage as it allows for the direct synthesis of enantiomerically pure thioesters without the need for a separate resolution step. The structure and stereochemistry of the S-methyl thioester derivative of N-Boc protected alanine have been confirmed by single-crystal X-ray diffraction studies. researchgate.net

Protecting Group Strategies for the Amino and Thioester Functionalities

The synthesis of this compound requires the protection of the amino group of alanine to prevent unwanted side reactions, such as polymerization. The choice of protecting group is critical, as it must be stable to the thioesterification conditions and easily removable afterwards.

The most commonly used protecting groups for the α-amino group in this context are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. nih.govbiosynth.comresearchgate.net The Boc group is acid-labile and is typically removed with reagents like trifluoroacetic acid (TFA). biosynth.com The Fmoc group, on the other hand, is base-labile and is removed with a mild base such as piperidine. biosynth.comresearchgate.net

Investigations into Reaction Mechanisms of this compound Formation

The mechanism of the CDI-promoted thioesterification of N-protected alanine to form this compound involves a two-step process. In the first step, the carboxylic acid of the N-protected alanine reacts with 1,1'-carbonyldiimidazole (CDI). This reaction proceeds via nucleophilic attack of the carboxylate on one of the carbonyl carbons of CDI, leading to the formation of a highly reactive N-acylimidazolide intermediate and the release of imidazole and carbon dioxide.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic methods combine the selectivity of enzymatic catalysis with the practicality of chemical synthesis to produce enantiomerically pure compounds. For this compound, the primary chemoenzymatic approach is the kinetic resolution of a racemic mixture of the thioester.

Enzymatic Resolution Techniques for Enantiopure this compound

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. nih.gov This method relies on the ability of certain enzymes, such as lipases and proteases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov

In the context of this compound, a racemic mixture of the N-protected thioester can be subjected to enantioselective hydrolysis catalyzed by a lipase. nih.gov Lipases are known to preferentially hydrolyze the L-enantiomer of amino acid esters in an aqueous solution. nih.gov This selective hydrolysis would convert the L-S-Methyl 2-aminopropanethioate into the corresponding N-protected L-alanine, while leaving the D-S-Methyl 2-aminopropanethioate largely unreacted. The unreacted D-thioester can then be separated from the hydrolyzed L-amino acid.

Alternatively, proteases such as α-chymotrypsin and subtilisin can also be employed for the resolution of amino acid esters. nih.gov The efficiency and enantioselectivity of the resolution are dependent on several factors, including the choice of enzyme, the nature of the protecting group on the amino acid, the solvent system, and the reaction conditions such as temperature and pH. By optimizing these parameters, it is possible to achieve high enantiomeric excess for the desired thioester enantiomer.

Biocatalytic Approaches to this compound and Its Precursors

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The enzymatic production of this compound and its precursors leverages the specificity of enzymes to achieve high yields and purity under mild reaction conditions.

One prominent biocatalytic method for thioester synthesis is lipase-catalyzed transesterification. Lipases, such as Lipase TL IM from Thermomyces lanuginosus, can efficiently catalyze the reaction between a thiol and a vinyl ester to produce a thioester. mdpi.com This approach is noted for its high conversion rates, mild reaction conditions (e.g., 50°C), and relatively short reaction times, often around 30 minutes. mdpi.com The synthesis of various thioesters has been demonstrated using this method, showcasing its broad applicability. mdpi.com

Research into the synthesis of short-chain S-methyl thioesters in microorganisms like Geotrichum candidum has revealed the involvement of specific enzymatic pathways. nih.gov In this organism, an enzymatic reaction leads to the formation of S-methyl thioacetate from methanethiol and acetyl-CoA. nih.gov This suggests that a similar enzymatic system could be harnessed for the production of this compound, given the structural similarity of the substrates. The efficiency of this enzymatic synthesis is dependent on factors such as pH and temperature, which influence the balance between the enzymatic and spontaneous reactions. nih.gov

Furthermore, the adenylation domain of carboxylic acid reductase has been shown to function as a broad-spectrum acyl-S-CoA synthetase, capable of generating acyl-S-CoA intermediates from a variety of carboxylic acids. chemrxiv.orgmanchester.ac.uk These thioesters can then be utilized by acyltransferases to synthesize a range of amides. chemrxiv.org This two-step enzymatic cascade provides a versatile platform for the synthesis of thioester-dependent products. chemrxiv.orgmanchester.ac.uk

Another relevant class of enzymes is the S-adenosyl-l-methionine (SAM)-dependent methyltransferases (MTs). While O-methyltransferases (OMTs) are more common, some have been shown to exhibit S-methyltransferase (SMT) activity, catalyzing the transfer of a methyl group to a thiol substrate. researchgate.net This enzymatic S-methylation presents a potential route for the synthesis of S-methylated thiol compounds. researchgate.net

| Biocatalytic Method | Enzyme/Organism | Substrates | Key Findings |

|---|---|---|---|

| Lipase-Catalyzed Transesterification | Lipase TL IM from Thermomyces lanuginosus | Thiols and Vinyl Esters | High conversion rates (up to 96%) under mild conditions (50°C) and short reaction times (approx. 30 min). mdpi.com |

| Enzymatic Thioester Synthesis | Geotrichum candidum | Methanethiol and Acetyl-CoA | Demonstrates enzymatic synthesis of S-methyl thioacetate, with reaction outcomes dependent on pH and temperature. nih.gov |

| Acyl-S-CoA Synthesis | Adenylation domain of Carboxylic Acid Reductase | Carboxylic Acids and Coenzyme A | Acts as a broad-spectrum acyl-S-CoA synthetase, enabling a two-step chemoenzymatic synthesis of various amides. chemrxiv.orgmanchester.ac.uk |

| S-Methylation | O-Methyltransferases with SMT activity | Thiol substrates and S-Adenosyl-l-methionine (SAM) | Catalyzes the transfer of a methyl group to a sulfur atom, offering a route to S-methylated compounds. researchgate.net |

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides and their derivatives. The synthesis of peptides containing a C-terminal thioester, such as derivatives of this compound, is crucial for methods like native chemical ligation, which is used in the total chemical synthesis of proteins. acs.org

The most common approach for SPPS is the Fmoc/t-Bu strategy. acs.orgacs.org For the synthesis of peptide thioesters, specialized linkers are required that are stable to the basic conditions used for Fmoc group removal but can be activated for cleavage to generate the thioester. acs.orgacs.org One such linker is the 3-carboxypropanesulfonamide safety-catch linker. acs.org After the peptide chain is assembled, the linker is activated, and subsequent treatment with a thiol displaces the peptide from the resin, forming the desired thioester. acs.org

Another strategy employs a backbone amide linker to attach the growing peptide chain to the solid support. nih.govspringernature.com This method also allows for the synthesis of C-terminal peptide thioesters using Fmoc-based chemistry. nih.govspringernature.com

The choice of protecting groups for amino acid side chains is critical to avoid side reactions. For instance, aspartic acid residues can be prone to aspartimide formation under the basic conditions of Fmoc deprotection. springernature.com Careful selection of protecting groups and reaction conditions is necessary to minimize such side reactions.

The synthesis of thioether-containing peptides, which are structurally related to this compound derivatives, has also been explored using SPPS. mdpi.com These methods involve the reaction of haloacylated peptides on the solid support with aminothiols, followed by further peptide elongation. mdpi.com

| SPPS Technique | Linker/Strategy | Key Features |

|---|---|---|

| Fmoc/t-Bu SPPS | 3-Carboxypropanesulfonamide Safety-Catch Linker | Stable to basic Fmoc cleavage conditions; activated for thiol-mediated cleavage to yield thioesters. acs.org |

| Fmoc/t-Bu SPPS | Backbone Amide Linker | Enables synthesis of C-terminal peptide thioesters with Fmoc chemistry. nih.govspringernature.com |

| Convergent SPPS | Thioether formation on-resin | Used for the synthesis of thioether-containing peptides by reacting haloacylated peptides with aminothiols. mdpi.com |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processes, including enhanced safety, better process control, and easier scalability. nih.gov These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients and their intermediates. nih.gov

The application of flow chemistry to the synthesis of this compound and its derivatives can lead to more efficient and safer production methods. For instance, the enzymatic synthesis of thioesters has been successfully performed in a continuous-flow microreactor. mdpi.com Using an immobilized lipase, this system achieved high conversion rates with significantly reduced reaction times compared to batch processes. mdpi.com Key parameters such as substrate molar ratio, reaction time (controlled by flow rate), and temperature can be precisely controlled to optimize the reaction. mdpi.com

Flow chemistry is also well-suited for multistep syntheses, allowing for the sequential transformation of intermediates without the need for isolation and purification at each step. nih.gov This has been demonstrated in the synthesis of various amino acid derivatives and peptides. acs.orgchemistryviews.orgdurham.ac.uk For example, a flow-based SPPS methodology has been developed that significantly reduces the time required for each amino acid coupling cycle. nih.gov This is achieved by rapidly passing heated reagents through a low-volume reaction vessel, ensuring maximal reagent concentration and efficient washing. nih.gov

The synthesis of fluorinated α-amino acids has also been achieved using a continuous-flow process, which allows for the safe handling of unstable intermediates and facilitates large-scale production. chemistryviews.org This highlights the potential of flow chemistry to enable challenging synthetic transformations that are difficult to perform in batch reactors. chemistryviews.org

| Flow Chemistry Application | Reaction Type | Key Advantages |

|---|---|---|

| Enzymatic Thioester Synthesis | Lipase-catalyzed transesterification | Reduced reaction times, improved operational safety, and lower process costs. mdpi.com |

| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Significantly shorter cycle times for amino acid incorporation and continuous monitoring of the process. nih.gov |

| Amino Acid Derivative Synthesis | Multi-step synthesis | Enables the synthesis of complex molecules without intermediate purification and allows for safe handling of unstable intermediates. acs.orgchemistryviews.org |

Reactivity, Transformation, and Derivatization Chemistry of S Methyl 2 Aminopropanethioate

Nucleophilic Acyl Substitution Reactions of the Thioester Moiety

The thioester group is a key feature of S-Methyl 2-aminopropanethioate, rendering the acyl carbon highly electrophilic and susceptible to attack by various nucleophiles. libretexts.orgkhanacademy.org This reactivity is central to its role in forming new chemical bonds, most notably the amide bond in peptide synthesis. The mechanism for these transformations is a two-step addition-elimination process known as nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.compressbooks.pub In this process, the nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the methanethiolate (B1210775) group (-SMe) is expelled as a leaving group, and the carbonyl double bond is reformed. libretexts.orgkhanacademy.org

Thioesters are more reactive than their oxygen-ester counterparts due to the lower resonance stabilization between the carbonyl group and the larger sulfur atom, and because the thiolate is a better leaving group than an alkoxide. gonzaga.edu Research has shown that alanine (B10760859) thioesters react effectively with sulfur nucleophiles in excellent-to-quantitative yields at neutral pH, while reacting ineffectually with amine, imidazole, and phosphate (B84403) nucleophiles under the same conditions. researchgate.net

| Nucleophile Type | Specific Nucleophile | Maximum Conversion (%) |

|---|---|---|

| Sulfur Nucleophiles | Cysteine | >99% |

| Sulfur Nucleophiles | 2-Mercaptoethanesulfonic acid (MESNA) | >99% |

| Sulfur Nucleophiles | Hydrogen Sulfide (H2S) | 90% |

| Amine Nucleophiles | Glycine (B1666218) | <1% |

| Amine Nucleophiles | Glycine Nitrile | 15% |

| Nitrogen Heterocycles | Imidazole | <1% |

| Phosphate Nucleophiles | Phosphate Buffer | <1% |

Amidation and Peptide Bond Formation Mechanisms

The reaction of the thioester moiety of this compound with an amine (ammonolysis) or the N-terminus of an amino acid or peptide (aminolysis) results in the formation of a stable amide bond. nih.govuomustansiriyah.edu.iq This reaction is fundamental to peptide synthesis. The thioester serves as a carboxyl-activated form of alanine, facilitating the formation of the peptide bond without the need for traditional coupling reagents that can be expensive and generate stoichiometric byproducts. nih.govresearchgate.net

The mechanism follows the general pathway of nucleophilic acyl substitution:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amine attacks the electrophilic carbonyl carbon of the thioester.

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral oxyanion intermediate.

Leaving Group Elimination: The carbonyl group is reformed as the lone pair on the oxygen atom moves back down. This is accompanied by the cleavage of the carbon-sulfur bond, and the methanethiolate anion (CH₃S⁻) is expelled as the leaving group.

Proton Transfer: A final proton transfer step, typically involving the solvent or another base, neutralizes the newly formed amide.

This process is a cornerstone of various peptide synthesis strategies, where thioesters act as key intermediates for linking amino acid residues. nih.govrsc.org

Transamidation and Peptide Ligation Strategies with this compound

While direct amidation is crucial, the most significant application of aminoacyl thioesters like this compound is in peptide ligation, particularly Native Chemical Ligation (NCL). nih.govresearchgate.net NCL is a powerful technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments. wikipedia.orgrsc.org The process involves the reaction between a peptide with a C-terminal thioester (like one derived from this compound) and another peptide with an N-terminal cysteine residue. nih.gov

The NCL mechanism consists of two main steps performed in an aqueous buffer at a neutral pH: wikipedia.orgrsc.org

Chemoselective Transthioesterification: The thiol group of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the other peptide. This reversible reaction forms a new thioester intermediate, linking the two peptides, and releases methanethiol (B179389). This step is often catalyzed by thiol additives like 4-mercaptophenylacetic acid (MPAA). wikipedia.org

Intramolecular S-to-N Acyl Shift: The thioester-linked intermediate undergoes a rapid and irreversible intramolecular rearrangement. The amino group of the cysteine residue attacks the newly formed thioester carbonyl, leading to a spontaneous S-to-N acyl shift. This results in the formation of a stable, native amide (peptide) bond at the ligation site. nih.govwikipedia.org

The high chemoselectivity and efficiency of NCL allow for the synthesis of complex proteins that would be inaccessible through other methods. nih.govnih.gov The cysteine residue at the ligation site can subsequently be desulfurized to an alanine residue, further expanding the scope of this methodology. researchgate.netwikipedia.org

| Feature | Description |

|---|---|

| Reactants | Unprotected peptide with C-terminal thioester and an unprotected peptide with N-terminal cysteine. nih.gov |

| Conditions | Aqueous solution at neutral pH (typically 7.0-7.5). wikipedia.org |

| Mechanism | Reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift. wikipedia.org |

| Bond Formed | Native amide (peptide) bond at the ligation site. nih.gov |

| Selectivity | Highly chemoselective and regioselective. wikipedia.org |

| Key Advantage | Allows for the synthesis of large proteins from smaller, unprotected peptide fragments. rsc.org |

Transesterification and Thioester Exchange Reactions

In addition to reacting with nitrogen nucleophiles, the thioester moiety of this compound can undergo nucleophilic acyl substitution with oxygen and sulfur nucleophiles.

Transesterification: The reaction with an alcohol (alcoholysis) leads to the formation of a standard oxygen ester. This process is generally slower than aminolysis but can be driven to completion, often with the use of a catalyst or by removing the methanethiol byproduct.

Thioester Exchange: The reaction with another thiol (thiolysis) results in the formation of a new thioester. harvard.edu This thiol-thioester exchange is a reversible process that proceeds via a thiolate anion attacking the thioester carbonyl. harvard.edursc.org The position of the equilibrium is determined by the relative acidities (pKa values) of the participating thiols, with the acyl group favoring residence on the less acidic thiol. rsc.org

Kinetic studies on S-methyl thioacetate, a close analog, have shown that under neutral aqueous conditions, the rate of thiol-thioester exchange can significantly exceed the rate of hydrolysis. nih.govresearchgate.net This is crucial for applications like NCL, where the desired exchange reaction must outcompete the unwanted hydrolysis of the thioester starting material. harvard.edu

| Reaction | Conditions | Half-Life (t₁/₂) |

|---|---|---|

| Hydrolysis | Aqueous solution | 155 days |

| Thiol-Thioester Exchange | With 1 mM 2-sulfonatoethanethiolate | 38 hours |

Reactions Involving the Primary Amine Functionality

The primary amino group in this compound is a potent nucleophile and a weak base, capable of participating in a wide array of reactions characteristic of primary amines. libretexts.orgyoutube.com

Acylation, Alkylation, and Functionalization of the Amino Group

The lone pair of electrons on the nitrogen atom allows it to react with various electrophiles to form new nitrogen-carbon or nitrogen-heteroatom bonds.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction. libretexts.orgopenstax.org This reaction yields an N-acylated derivative, forming a stable amide bond. This is a common strategy for protecting the amino group during multi-step syntheses or for introducing specific acyl groups to modify the molecule's properties. Over-acylation does not typically occur because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.orgopenstax.org

Alkylation: The primary amine can be alkylated by reaction with alkyl halides through an Sₙ2 mechanism. libretexts.org This reaction introduces an alkyl group onto the nitrogen atom. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to mixtures of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). libretexts.orgopenstax.org To achieve selective mono-alkylation, specific strategies like reductive amination are often employed. organic-chemistry.org

Other Functionalizations: The primary amine can also react with other electrophiles. For example, reaction with sulfonyl chlorides yields sulfonamides, which are stable functional groups found in many therapeutic agents. libretexts.org It can also react with aldehydes and ketones to reversibly form imines (Schiff bases). libretexts.orglibretexts.org

| Reaction Type | Electrophile | Product Functional Group |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide |

| Acylation | Acid Anhydride (B1165640) ((R-CO)₂O) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine / Tertiary Amine / Quaternary Salt |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Imine Formation | Aldehyde (R-CHO) | Imine (Schiff Base) |

Cyclization Reactions and Heterocyclic Transformations

The presence of both a nucleophilic amine and an electrophilic thioester in the same molecule opens the possibility for cyclization reactions. While intramolecular cyclization is less common for this specific molecule, intermolecular reactions are well-documented for related amino acid esters.

Esters of amino acids are known to undergo intermolecular cyclization, where two molecules react with each other to form a six-membered cyclic diamide (B1670390) known as a diketopiperazine. libretexts.org In this reaction, the amino group of one molecule of this compound would act as the nucleophile, attacking the thioester carbonyl of a second molecule. A subsequent, similar attack by the amine of the second molecule on the thioester of the first (or an intramolecular attack within the initial dimer) would lead to the formation of the stable six-membered ring, releasing two molecules of methanethiol. This dimerization is a common side reaction when working with unprotected amino acid esters and thioesters, particularly at elevated temperatures or under basic conditions.

Transformations at the Sulfur Atom

The sulfur atom in this compound is a key site for chemical transformations, influencing the compound's reactivity and potential applications. Its susceptibility to oxidation and participation in metal-catalyzed reactions are of significant interest.

The thioester sulfur atom is susceptible to oxidation, a reaction that can alter the electronic properties and biological activity of the molecule. The oxidation of sulfur in thioesters, such as thiolactones, is a known bioactivation pathway for certain pharmaceutical compounds. wikipedia.org This reactivity is analogous to the oxidation of sulfides, which can be converted to sulfoxides and subsequently to sulfones using various oxidizing agents. chemistrysteps.com

Common laboratory reagents for the oxidation of sulfur compounds include hydrogen peroxide, peroxy acids, and other specialized agents. organic-chemistry.org The precise outcome of the oxidation of this compound—whether it yields the corresponding sulfoxide (B87167) (S-Methyl 2-aminopropanesulfinate) or sulfone (S-Methyl 2-aminopropanesulfonate)—depends on the strength of the oxidizing agent and the reaction conditions employed. The primary oxidation product of methionine, a related sulfur-containing amino acid, is typically the sulfoxide. researchgate.net

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product | Oxidation State of Sulfur |

| This compound | Mild (e.g., H₂O₂) | S-Methyl 2-aminopropanesulfinate (Sulfoxide) | +2 |

| This compound | Strong (e.g., KMnO₄) | S-Methyl 2-aminopropanesulfonate (Sulfone) | +4 |

Metal-Catalyzed Coupling Reactions Involving the Thioester

Thioesters are versatile substrates in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-sulfur and carbon-carbon bonds. dntb.gov.ua These transformations often utilize palladium or nickel catalysts. acs.orgnih.gov

A significant transformation is the decarbonylative C–S coupling reaction, which converts thioesters into thioethers. acs.org This process, catalyzed by either palladium or nickel complexes, is effective for synthesizing a variety of thioethers, including diaryl and aryl alkyl thioethers. nih.gov While both metals are effective, palladium catalysts may show higher yields for certain substrates, whereas nickel catalysts can be a more economical alternative. nih.gov

Another key reaction unique to thioesters is the Fukuyama coupling. wikipedia.org In this palladium-catalyzed process, a thioester reacts with an organozinc halide to produce a ketone, forming a new carbon-carbon bond. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Table 2: Overview of Metal-Catalyzed Reactions for Thioesters

| Reaction Name | Catalyst System | Reactant Partner | Product Type |

| Decarbonylative C-S Coupling | Pd or Ni-based catalysts | - | Thioether |

| Fukuyama Coupling | Pd catalyst | Organozinc halide | Ketone |

| Reductive Cross-Coupling | Pd catalyst | Carboxylic Acid + Thiol | Thioester |

| Carbonylation | Pd catalyst | Aryl Iodide + Thioacetate | S-Aryl Thioester |

These catalytic systems demonstrate the utility of the thioester group as a reactive handle for complex molecule synthesis. rsc.orgresearchgate.netorganic-chemistry.org

Stereochemical Stability and Epimerization Studies of this compound

The stereochemical integrity of the chiral center at the α-carbon is a critical aspect of the chemistry of this compound. Thioesters are known to undergo enolization more readily than their oxygen-ester counterparts because the sulfur atom can effectively stabilize the resulting enol form. wikipedia.org

This propensity for enolization means that the α-proton is relatively acidic, and its removal under basic conditions can lead to the formation of an enolate intermediate. The subsequent reprotonation of this planar enolate can occur from either face, potentially leading to epimerization or complete racemization of the chiral center.

Maintaining stereochemical purity is particularly crucial in fields like peptide synthesis, where thioesters are key intermediates in techniques such as native chemical ligation. wikipedia.orgnih.gov In these applications, any loss of stereochemical integrity would result in diastereomeric or racemic peptide products, compromising their biological function. While specific studies on the epimerization rates of this compound are not widely detailed, the fundamental principles of thioester chemistry suggest that reaction conditions, particularly pH and temperature, must be carefully controlled to preserve the compound's stereochemistry.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new chemical probes or therapeutic agents. Modifications can be made at the amino group, the amino acid backbone, or the sulfur moiety.

One common modification is N-acylation of the primary amino group. This can be achieved through standard amide bond-forming reactions, such as treatment with an acid chloride or anhydride in the presence of a base. escholarship.orgnih.gov This yields N-acylated derivatives with altered polarity and hydrogen-bonding capabilities.

The synthesis of structural analogues often involves more complex strategies. For instance, a method for synthesizing β-(S-methyl)thioaspartic acid, an analogue containing an additional carbon in its backbone, has been reported. nih.gov A key step in this synthesis is the electrophilic sulfenylation of a protected aspartic acid derivative using 2,4-dinitrophenyl methyl disulfide to install the β-methylthio group. nih.gov This approach highlights how the methylthio moiety can be strategically introduced into different amino acid scaffolds.

The development of analogues of other biologically important sulfur-containing molecules, such as S-adenosyl-L-methionine (SAM), further illustrates the broad interest in modifying such structures to study biological processes or create enzyme inhibitors. researchgate.netnih.govnih.gov

Table 3: Examples of Synthetic Strategies for Analogues and Derivatives

| Derivative Type | Synthetic Strategy | Key Reagent(s) |

| N-Acyl Derivative | Amide bond formation | Acid chloride or anhydride |

| Backbone Analogue | Electrophilic sulfenylation | 2,4-dinitrophenyl methyl disulfide |

| Varied S-Alkyl Group | Alkylation of a thiocarboxylate | Alkyl halide |

Computational and Theoretical Studies of S Methyl 2 Aminopropanethioate

Reaction Mechanism Elucidation via Transition State Modeling

Computational methods are invaluable for mapping out the pathways of chemical reactions. By modeling the transition state—the highest energy point along the reaction coordinate—researchers can understand the kinetics and mechanism of reactions involving S-Methyl 2-aminopropanethioate.

For example, the hydrolysis of the thioester bond is a fundamental reaction. DFT calculations can be used to locate the transition state structure for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. This type of modeling can reveal whether the reaction proceeds through a concerted or stepwise mechanism.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations provide a picture of a molecule's behavior over time under more realistic conditions. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational flexibility and the explicit effects of solvent. nih.govnih.gov

An MD simulation of this compound in an aqueous solution would reveal how the molecule rotates around its single bonds and how it interacts with surrounding water molecules through hydrogen bonding. These simulations can identify the most populated conformations in solution and calculate dynamic properties, such as the root-mean-square deviation (RMSD) of atomic positions over time, which quantifies the molecule's flexibility.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry has become a reliable tool for predicting various spectroscopic data, which can aid in the structural elucidation of new compounds. frontiersin.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. bohrium.com These predicted shifts, when compared to experimental data, can confirm the proposed structure or help assign the correct stereoisomer. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 198.5 |

| Cα | 55.2 |

| Cβ (Alanine CH₃) | 18.9 |

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net The predicted spectrum can be used to assign specific vibrational modes, such as the characteristic C=O stretch of the thioester and the N-H stretches of the amine group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of UV-Visible light. This allows for the prediction of the λ_max_ values, providing insight into the electronic structure and chromophores present in the molecule.

In Silico Design and Virtual Screening of this compound Derivatives

Computational methods are increasingly used in the early stages of drug discovery and materials science for the in silico design and screening of novel compounds. researchgate.net Starting with the core structure of this compound, derivatives can be designed by modifying functional groups to enhance desired properties. nih.govnih.gov

For instance, a virtual library of derivatives could be created by substituting different alkyl or aryl groups on the nitrogen atom or by replacing the S-methyl group. These virtual compounds can then be rapidly screened for properties like binding affinity to a specific biological target using molecular docking simulations. mdpi.com Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted computationally to assess the drug-likeness of these derivatives before undertaking their synthesis. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a specialized area of computational chemistry focused on developing mathematical models that correlate the chemical structure of a compound with its reactivity. These models are invaluable for predicting the behavior of new or untested molecules, thereby guiding experimental design and accelerating research. A typical QSRR study involves calculating a set of molecular descriptors—numerical values that encode structural, electronic, or steric features of a molecule—and then using statistical methods to find a quantitative relationship between these descriptors and an experimentally determined measure of reactivity, such as a reaction rate constant or activation energy.

A hypothetical QSRR study for a series of amino acid thioesters, including this compound, would likely involve the calculation of a range of molecular descriptors. These could include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the charge on the carbonyl carbon and the sulfur atom would be of particular interest, as these sites are directly involved in nucleophilic attack. The HOMO-LUMO gap is also a crucial indicator of chemical reactivity.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be relevant, especially when considering enzymatic reactions where the fit of the molecule into an active site is critical.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Once calculated, these descriptors would be correlated with experimental reactivity data for a series of related compounds. The resulting QSRR model, typically a linear or non-linear equation, would provide a predictive tool for estimating the reactivity of other, similar amino acid thioesters.

Hypothetical Data for QSRR Analysis

To illustrate the principles of a QSRR study, the following interactive data table presents hypothetical data for a series of amino acid thioesters, with this compound as a reference point. This data is for demonstrative purposes only and is not derived from actual experimental or computational studies.

In this hypothetical scenario, a researcher could use this data to develop a QSRR equation. For instance, a multiple linear regression analysis might reveal a relationship such as:

Log(k_hyd) = β₀ + β₁ * q(C=O) + β₂ * LUMO + β₃ * Molecular Volume

Where k_hyd is the rate of hydrolysis, and β coefficients are determined by the statistical analysis. Such a model would allow for the prediction of hydrolysis rates for other amino acid thioesters based on their calculated descriptors.

Detailed Research Findings

While a dedicated QSRR study for this compound is pending in the scientific literature, computational studies on related thioesters have provided valuable insights that would be foundational for such an investigation. For example, Density Functional Theory (DFT) calculations are commonly employed to determine the geometric and electronic structures of thioesters. These studies often focus on the mechanism of reactions such as hydrolysis and aminolysis, calculating the activation energies for different pathways.

A detailed computational analysis of this compound would likely reveal the following:

Optimized Geometry: The preferred conformation of the molecule, including bond lengths and angles, particularly around the reactive thioester group.

Charge Distribution: The partial atomic charges on the carbonyl carbon, sulfur, and nitrogen atoms, which are crucial for understanding its susceptibility to nucleophilic and electrophilic attack.

Frontier Molecular Orbitals: The distribution and energies of the HOMO and LUMO, which indicate the sites most likely to be involved in electron donation and acceptance during a reaction.

The following interactive table presents a hypothetical summary of such detailed computational findings for this compound.

These hypothetical values illustrate the type of data that would be generated in a computational study and would form the basis for a future QSRR analysis. The development of a robust QSRR model for this compound and its analogs would be a significant step forward in understanding and predicting the reactivity of this important class of compounds.

Applications in Advanced Organic Synthesis and Material Science

S-Methyl 2-aminopropanethioate as a Building Block in Peptide Synthesis

The chemical synthesis of large peptides and proteins is a formidable challenge, often limited by the efficiency of stepwise solid-phase peptide synthesis (SPPS) for sequences longer than approximately 50 amino acids. To overcome this size limitation, chemists have developed fragment condensation strategies, where smaller, purified peptide segments are joined together. This compound is a key component in this arena, representing a C-terminally activated alanine (B10760859) residue that can be incorporated into a peptide fragment, ready for subsequent ligation.

While the traditional direction of peptide synthesis proceeds from the C-terminus to the N-terminus, strategies for N-to-C sequential ligation are also crucial for accessing complex protein structures. In these methods, a peptide fragment with a C-terminal thioester, such as one ending in an this compound moiety, can be reacted with another peptide fragment that has a deprotected N-terminus. This approach relies on the chemoselective formation of a peptide bond without requiring the protection of various side-chain functional groups, a hallmark of modern ligation chemistries. The thioester provides a handle for activating the C-terminus of one peptide fragment, preparing it for nucleophilic attack by the N-terminal amino group of a second fragment.

The most significant application of peptide thioesters is in Native Chemical Ligation (NCL). This powerful technique enables the joining of two unprotected peptide fragments in aqueous solution at neutral pH. The reaction occurs between a peptide segment bearing a C-terminal thioester (e.g., a peptide ending in this compound) and another peptide segment that possesses an N-terminal cysteine residue.

The mechanism proceeds in two key steps:

Transthioesterification : The thiol side-chain of the N-terminal cysteine residue of the second peptide attacks the C-terminal thioester of the first peptide. This is a reversible thiol-thioester exchange that forms a new thioester intermediate, linking the two peptides via the cysteine side-chain.

S-to-N Acyl Shift : The intermediate undergoes a rapid and irreversible intramolecular rearrangement. The alpha-amino group of the cysteine attacks the newly formed thioester, resulting in the formation of a stable, native peptide bond at the ligation site.

NCL is highly chemoselective, proceeding efficiently in the presence of all other proteinogenic amino acid side chains without the need for protecting groups. This methodology has become a cornerstone of chemical protein synthesis.

Table 1: Comparison of Key Peptide Synthesis Strategies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Native Chemical Ligation (NCL) |

Applications in Polymer Chemistry and Functional Material Synthesis

The incorporation of amino acid derivatives into polymer backbones is a growing area of research, with the goal of creating functional, biocompatible, and biodegradable materials for a variety of applications, particularly in the biomedical field. S-Methyl 2-aminopropanoate (and its ethyl ester analogue) and S-Methyl-L-cysteine are used as monomers or functionalizing agents in the synthesis of polymers such as poly(ester amide)s and polyphosphazenes.

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the properties of polyesters and polyamides. The presence of ester linkages allows for hydrolytic degradation, while the amide groups, derived from the amino acids, can provide improved thermal and mechanical properties through hydrogen bonding. PEAs can be synthesized through various polycondensation methods.

Polyphosphazenes are polymers with a backbone of alternating phosphorus and nitrogen atoms. The properties of these polymers can be readily tuned by attaching different side groups to the phosphorus atoms. When amino acid esters are used as side groups, the resulting polyphosphazenes are often biodegradable, with degradation rates that can be controlled by the choice of amino acid.

The following table summarizes research findings on the synthesis and properties of polymers derived from L-alanine esters.

| Polymer Type | Monomers | Polymerization Method | Molecular Weight ( g/mol ) | Glass Transition Temp. (Tg) | Key Findings & Properties |

| Poly(ester amide) | Adipic acid, L-alanine, various diols | Direct melt copolycondensation | Up to 41,800 | Varies with diol and amide/ester ratio | Amorphous polymers with tunable Tg. cerist.dz |

| Polyphosphazene | Poly(dichlorophosphazene), L-alanine ethyl ester, p-methylphenoxy or p-phenylphenoxy groups | Macromolecular substitution | Higher than with only amino acid esters | -10 to 35 °C | Properties are tunable by altering the co-substituents. psu.edu |

| Polyphosphazene | Poly(dichlorophosphazene), L-alanine ethyl ester, citronellol | Macromolecular substitution | - | - | Hydrolytic sensitivity is imparted by the alanine ethyl ester. rsc.org |

| Polyphosphazene | Poly(dichlorophosphazene), L-alanine ethyl ester | Macromolecular substitution | - | - | Hydrolytic stability trend: glycine (B1666218) < alanine < valine < phenylalanine. nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The incorporation of S-Methyl-L-cysteine into polymers can introduce a thiol-containing side chain (after deprotection of the methyl group), which can be used for further functionalization, such as conjugating drugs or biomolecules, or for forming disulfide crosslinks to create hydrogels. The sulfur atom can also influence the material's properties, such as its interaction with metal surfaces.

The use of these amino acid derivatives in polymer chemistry allows for the creation of:

Biodegradable Materials: The ester and phosphazene backbones, along with the amino acid side chains, can be designed to degrade under physiological conditions into non-toxic products. hacettepe.edu.tr

Functional Polymers: The side chains of the amino acids can be functionalized before or after polymerization to introduce specific properties, such as drug-carrying capabilities or cell-adhesion motifs.

Materials for Tissue Engineering: The biocompatibility and degradability of these polymers make them suitable for use as scaffolds for tissue regeneration, where they provide a temporary support for cell growth and are then gradually absorbed by the body.

Drug Delivery Systems: These polymers can be formulated into nanoparticles, microspheres, or hydrogels for the controlled release of therapeutic agents. dntb.gov.ua

Biochemical and Mechanistic Biological Investigations

S-Methyl 2-aminopropanethioate as a Substrate or Inhibitor Analog in Enzymatic Reactions

Studies with Aminoacyl-tRNA Synthetases and Related Ligases

There are no available studies investigating this compound as a substrate or inhibitor for aminoacyl-tRNA synthetases. These enzymes are crucial for protein synthesis, as they attach the correct amino acid to its corresponding transfer RNA (tRNA) molecule. While these enzymes recognize specific amino acids, the presence of a thioester linkage and an S-methyl group in this compound would make it a non-standard substrate. Research on whether it could act as an analog to an amino acid like alanine (B10760859) or cysteine, and thereby potentially inhibit these enzymes, has not been published.

Investigation of this compound in Model Biochemical Pathways

Elucidation of Methyl Group Transfer Mechanisms

There is no research available on the role of this compound in methyl group transfer mechanisms. Methyltransferases are enzymes that transfer a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to an acceptor molecule. While this compound contains a methyl group, it is not in a chemical form that is typically recognized as a donor for enzymatic methyl transfer reactions.

Probing Sulfur Metabolism and Related Pathways

The involvement of this compound in sulfur metabolism has not been documented. Sulfur metabolism encompasses a variety of pathways for the synthesis and breakdown of sulfur-containing compounds. wikipedia.org While the metabolism of a structurally related compound, S-methyl-L-cysteine, has been studied, the metabolic fate of the thioester this compound is not described in the available literature. tandfonline.comnih.govportlandpress.com Pathways such as the transsulfuration pathway are critical for interconverting sulfur-containing amino acids, but the role, if any, of this compound in these processes has not been investigated. wikipedia.org

Characterization of Non-Enzymatic Biochemical Reactions Involving this compound

There is no specific information available in the scientific literature regarding the non-enzymatic biochemical reactions of this compound. Thioesters are known to be more reactive than their corresponding oxygen esters and can undergo non-enzymatic reactions such as hydrolysis or thiolysis. However, the specific reactivity and stability of this compound under various biochemical conditions have not been experimentally determined.

Use of Isotope-Labeled this compound as a Mechanistic Probe

The use of isotopic labeling is a powerful technique in biochemical and mechanistic studies to trace the fate of molecules and elucidate reaction pathways. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can track the molecule through complex biological systems. This approach provides invaluable insights into enzyme mechanisms, metabolic fluxes, and the structural dynamics of biomolecules.

While the principles of isotopic labeling are well-established for a wide range of compounds, including amino acids and their derivatives, the scientific community has yet to publish specific applications for this compound. General methodologies for isotopic labeling of molecules containing methyl groups and thioester functionalities are available. For instance, ¹³C-labeling of methyl groups is a common strategy in nuclear magnetic resonance (NMR) spectroscopy to study protein structure and dynamics. Similarly, deuterium labeling is frequently employed to investigate kinetic isotope effects and elucidate reaction mechanisms.

However, without specific research findings for this compound, any discussion of its use as a mechanistic probe would be purely speculative. The generation of detailed research findings and data tables, as requested, is not possible based on the currently available scientific literature. Further research is required to explore the potential of isotope-labeled this compound as a tool in biochemical and mechanistic biological investigations.

Emerging Research Directions and Future Prospects for S Methyl 2 Aminopropanethioate Research

The field of thioester chemistry is undergoing a significant transformation, driven by advancements in technology and a growing emphasis on sustainability and efficiency. For a fundamental compound like S-Methyl 2-aminopropanethioate, these changes open up a myriad of new research avenues. The future of research concerning this molecule lies in the integration of cutting-edge computational tools, advanced automation, green chemistry principles, and the development of novel materials and catalytic systems. These emerging directions promise to unlock new applications and provide a deeper understanding of the reactivity and potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-Methyl 2-aminopropanethioate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-aminopropanethiol and methylating agents (e.g., methyl iodide). Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (40–60°C), and stoichiometric ratios. Optimization can be achieved via Design of Experiments (DoE) to assess interactions between variables. Spectroscopic monitoring (e.g., TLC or in-situ IR) helps track intermediate formation. Purification via column chromatography or recrystallization is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and carbon backbones. Thioester peaks (C=S) appear at ~200–220 ppm in C NMR.

- IR : Stretching vibrations for C=S (~600–700 cm) and N-H (~3300 cm) confirm functional groups.

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks in crystalline derivatives .

Q. What are common intermediates and byproducts in the synthesis of this compound?

- Methodological Answer : Intermediates include 2-aminopropanethiol and methylthio intermediates. Byproducts may arise from over-methylation (e.g., dimethylated species) or oxidation of the thiol group to disulfides. GC-MS or HPLC-MS can identify these impurities. Reductive quenching (e.g., NaSO) minimizes oxidation during synthesis .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported spectral data for thioate derivatives like this compound?

- Methodological Answer : Contradictions often stem from solvent effects, tautomerism, or impurities. Strategies include:

- Comparative Analysis : Replicate experiments under cited conditions and cross-validate with multiple techniques (e.g., NMR, X-ray).

- Computational Modeling : DFT calculations predict spectral shifts and validate experimental data.

- Literature Synthesis : Systematically review methodologies from diverse sources to identify procedural inconsistencies .

Q. What strategies are used to analyze the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Stoichiometric Titration : UV-Vis or potentiometric titration determines metal-ligand ratios.

- Magnetic Susceptibility : Assesses metal oxidation states and spin states in complexes.

- X-ray Absorption Spectroscopy (XAS) : Probes local metal coordination environments. For example, Cu(II) complexes may exhibit square-planar geometry, while Fe(III) forms octahedral complexes .

Q. How can computational methods complement experimental data in studying the reactivity of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Docking Studies : Predicts binding affinities for biological targets (e.g., enzyme active sites).

- Reactivity Descriptors : Fukui indices or electrostatic potential maps identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.